molecular formula C20H28N4O3 B6811672 N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811672
M. Wt: 372.5 g/mol
InChI Key: HTMAKEXMJRWJPA-UHFFFAOYSA-N
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Description

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-14(25)23(2)17-5-4-16(12-21-17)22-19(26)24-13-20(8-3-9-20)18(24)15-6-10-27-11-7-15/h4-5,12,15,18H,3,6-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMAKEXMJRWJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N2CC3(C2C4CCOCC4)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of the spirocyclic structure: This step often involves cyclization reactions under acidic or basic conditions.

    Functional group modifications: Acetylation and methylation reactions are used to introduce the acetyl(methyl)amino group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
  • This compound

Uniqueness

The unique spirocyclic structure of this compound distinguishes it from other compounds. This structure imparts specific physicochemical properties, such as increased stability and unique binding characteristics, making it a valuable compound for various applications.

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